molecular formula C6H5BrClN B031250 3-Bromo-5-chloroaniline CAS No. 96558-78-0

3-Bromo-5-chloroaniline

Cat. No.: B031250
CAS No.: 96558-78-0
M. Wt: 206.47 g/mol
InChI Key: YYBRLVWWPRAQDX-UHFFFAOYSA-N
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Description

3-Bromo-5-chloroaniline (CAS: 96558-78-0) is a halogen-substituted aniline derivative with the molecular formula C₆H₅BrClN and an average molecular mass of 206.467 g/mol . The compound features a benzene ring substituted with bromine at position 3, chlorine at position 5, and an amino group (-NH₂) at position 1 (Figure 1). Its monoisotopic mass is 204.929389 g/mol, and its ChemSpider ID is 2341731 .

Scientific Research Applications

Organic Synthesis Intermediate

3-Bromo-5-chloroaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure facilitates electrophilic aromatic substitution reactions, making it a valuable building block for various chemical syntheses. Researchers utilize it to create derivatives that can possess varied biological activities or functional properties.

Pharmaceutical Precursor

The compound's unique combination of halogen atoms allows it to act as a precursor for designing new pharmaceuticals. It has been explored for its potential in developing drugs targeting specific diseases due to its ability to modulate biological pathways effectively. For instance, studies have indicated its role in synthesizing compounds with anti-inflammatory and antimicrobial properties .

Material Science Applications

In material science, this compound is utilized in the development of functional materials with tailored properties. It can be incorporated into polymers or coatings to impart specific functionalities such as increased thermal stability or enhanced electrical conductivity. This application is particularly relevant in the development of advanced materials for electronics and nanotechnology.

Synthesis of Antimicrobial Agents

A notable study involved the synthesis of N'-substituted derivatives of this compound, which exhibited significant antimicrobial activity against various bacterial strains. The research highlighted how modifications to the aniline structure could enhance efficacy and reduce resistance profiles .

Development of Functional Polymers

Another case study focused on incorporating this compound into polymer matrices to create conductive materials for electronic applications. The resulting composites demonstrated improved electrical properties compared to unmodified polymers, showcasing the compound's potential in advancing material technologies.

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider its safety profile. The compound is classified as corrosive and toxic upon exposure, necessitating proper handling procedures in laboratory settings. Safety data sheets recommend using personal protective equipment (PPE) such as gloves and goggles when working with this substance .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloroaniline involves its participation in various chemical reactions due to the presence of electron-withdrawing halogen atoms. These atoms affect the overall electronic properties of the molecule, making it more susceptible to electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Overview of Halogen-Substituted Anilines

Halogenated anilines are critical in medicinal chemistry due to their tunable electronic properties and versatility in drug design. Below is a comparative analysis of 3-bromo-5-chloroaniline and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Reactivity References
This compound C₆H₅BrClN 206.47 Br (3), Cl (5), NH₂ (1) Radiotherapy sensitizers, Keap1 inhibitors, DNA intercalation
5-Bromo-3-chloro-2-fluoroaniline C₆H₄BrClFN 224.46 Br (5), Cl (3), F (2), NH₂ (1) Enhanced electrophilicity due to fluorine; potential intermediates in agrochemicals
3-Bromo-5-fluoroaniline C₆H₅BrFN 190.02 Br (3), F (5), NH₂ (1) Increased polarity for solubility-driven pharmaceutical intermediates
3-Bromo-5-methylaniline C₇H₈BrN 186.05 Br (3), CH₃ (5), NH₂ (1) Lipophilic analogs for improved membrane permeability in drug candidates

Detailed Analysis

Electronic and Steric Effects

  • Halogen Influence : Bromine and chlorine introduce steric bulk and moderate electronegativity, favoring electrophilic substitution reactions. Fluorine (in 5-bromo-3-chloro-2-fluoroaniline ) enhances electron-withdrawing effects, increasing reactivity in cross-coupling reactions .
  • Methyl Group Impact : The methyl substituent in 3-bromo-5-methylaniline reduces polarity, improving lipid solubility for pharmacokinetic optimization .

Biological Activity

3-Bromo-5-chloroaniline (CAS No. 96558-78-0) is an aromatic amine that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC6_6H5_5BrClN
Molar Mass206.47 g/mol
Density1.722 g/cm³ (predicted)
Boiling Point284.1 °C (predicted)
pKa2.47 (predicted)
Log P (octanol/water)2.55

These properties indicate its potential for biological activity and its role as an intermediate in synthetic organic chemistry .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study focusing on the structure-activity relationship of various anilines demonstrated that halogen substitutions, particularly bromine and chlorine, enhance the compound's efficacy against certain bacterial strains. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C9. This inhibition can affect drug metabolism, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes .

Moreover, it has been investigated for its role in inhibiting Trypanosoma brucei AdoMetDC, an essential enzyme in the polyamine biosynthesis pathway critical for the survival of this parasite. The compound's structural features allow it to selectively inhibit this enzyme while sparing human homologs, highlighting its potential as a lead compound for anti-parasitic drug development .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction. The IC50 values observed were in the low micromolar range, indicating significant cytotoxicity against specific cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to their non-halogenated counterparts. The study concluded that the presence of halogen groups is crucial for increasing antimicrobial potency .
  • Inhibition of AdoMetDC : In research focusing on new treatments for sleeping sickness caused by Trypanosoma brucei, compounds based on the structure of this compound were synthesized and tested. These compounds exhibited selective inhibition of AdoMetDC with promising results in cellular assays, indicating their potential as therapeutic agents against this disease .
  • Cytotoxicity Studies : A comprehensive evaluation of the cytotoxic effects of various anilines, including this compound, was conducted using human cancer cell lines. Results indicated that this compound effectively induced cell death via apoptosis pathways, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and handling protocols for 3-Bromo-5-chloroaniline in laboratory settings?

  • Answer : The compound (C₆H₅BrClN, MW 206.47) is a solid with a melting point of 38–42°C and a flashpoint of 126°C. It requires storage at 0–10°C under inert gas (e.g., nitrogen) to prevent oxidative degradation. Purity (>98% by GC) is verified via NMR structural confirmation and GC analysis. Handling precautions include using gloves, eye protection, and ventilation due to hazards (H302/H312/H332: harmful if swallowed, in contact with skin, or inhaled) .

Q. How can researchers ensure the stability of this compound during synthetic applications?

  • Answer : Stability is maintained by avoiding prolonged exposure to air, which can lead to decomposition. Storage in amber vials under inert gas and refrigeration is critical. For reactions requiring elevated temperatures, monitor for discoloration (indicative of degradation) and validate purity post-reaction using GC or HPLC .

Advanced Research Questions

Q. What experimental strategies can be employed to study the microbial degradation of this compound?

  • Answer : Artificial ecosystem selection (AES) is a promising approach. This involves inoculating microbial communities from activated sludge or contaminated sites into lab-scale bioreactors, selecting for degradation efficiency over generations. For example, Comamonas testosteroni strains (known to degrade 3-chloroaniline via chlorocatechol intermediates) could be tested for adaptation to this compound. DGGE analysis of 16S rRNA genes tracks community shifts during bioaugmentation .

Q. How do substituent positions (bromo, chloro) influence the degradation pathway of halogenated anilines?

  • Answer : Substituent size and electron-withdrawing effects dictate enzyme specificity. For example, Moraxella sp. utilizes ortho-cleavage pathways for 4-chloroaniline, converting it to 4-chlorocatechol. The bromo substituent in this compound may sterically hinder catechol 1,2-dioxygenase, requiring engineered enzymes or consortia with broader substrate specificity. Mutagenesis studies can identify tolerance thresholds for bulky substituents .

Q. What analytical methods are recommended for identifying intermediates during this compound degradation?

  • Answer : LC-MS or GC-MS is critical for detecting transient intermediates (e.g., halogenated catechols). NMR can confirm structural changes, such as dehalogenation or ring hydroxylation. For example, distal meta-cleavage of chlorocatechol produces yellow intermediates (λ~380 nm), detectable via UV-Vis spectroscopy .

Q. How can bioaugmentation challenges (e.g., microbial persistence) be addressed in wastewater treatment systems?

  • Answer : Inoculated strains like C. testosteroni I2gfp often decline due to competition. Regular resupplementation or immobilization in biofilms enhances retention. Monitoring via fluorescent markers (e.g., GFP-tagged strains) and optimizing reactor conditions (e.g., C:N ratio, aeration) improve degradation efficiency. Community resilience can be assessed using metatranscriptomics .

Q. Methodological Considerations

Designing a biodegradation assay for halogenated anilines: Key parameters and controls

  • Answer :

  • Parameters : Substrate concentration (e.g., 100–500 ppm), pH (6–8), temperature (25–30°C), and dissolved oxygen.
  • Controls : Autoclaved sludge (abiotic degradation), non-inoculated reactors (background activity).
  • Analytics : Measure residual this compound via HPLC-UV and quantify dehalogenation (e.g., ion chromatography for Cl⁻/Br⁻ release).
  • Reference : Adapt protocols from 3-chloroaniline studies, noting kinetic differences due to bromine’s higher atomic radius .

Q. Contradictions and Limitations

  • Evidence Gaps : Direct studies on this compound are sparse; most data derive from analogs like 3-chloroaniline. Researchers must validate extrapolated mechanisms (e.g., ortho- vs. meta-cleavage) experimentally.
  • Commercial Sources : While TCI provides purity data, independent validation (e.g., elemental analysis) is advised for critical applications .

Preparation Methods

Synthetic Routes and Methodologies

Reduction of 3-Bromo-5-Chloronitrobenzene

The most prevalent approach involves reducing 3-bromo-5-chloronitrobenzene to its corresponding aniline. This nitro-to-amine conversion employs diverse reducing agents, solvents, and conditions, as detailed below.

Iron/Acetic Acid Reduction

In a representative procedure, 3-bromo-5-chloronitrobenzene (23.6 g, 0.1 mol) is suspended in glacial acetic acid (200 mL) and cooled to 0°C. Iron powder (33.6 g, 0.6 mol) is added, and the mixture is stirred at 0°C for 2 hours before warming to room temperature for 16 hours. Filtration through diatomite, followed by ethyl acetate washing and concentration, yields 19.2 g (93%) of 3-bromo-5-chloroaniline as a brown liquid .

  • Key advantages : High yield, cost-effective reagents.

  • Limitations : Extended reaction time (18 hours total).

V-Brite B in Acetonitrile/Water

A faster alternative uses V-Brite B (6.96 g, 0.04 mol) in a mixture of anhydrous acetonitrile (10 mL) and water (5 mL). Heating at 80°C for 2 hours followed by ethyl acetate extraction affords 1.16 g (56%) of product .

  • Key advantages : Shorter reaction time (2 hours).

  • Limitations : Moderate yield, higher reagent cost.

Stannous Chloride in Ethanol

Combining 3-bromo-5-chloronitrobenzene (2.36 g, 0.01 mol) with stannous chloride dihydrate (6.78 g, 0.03 mol) in ethanol (30 mL) at 80°C for 2 hours yields 1.63 g (79%) after extraction .

  • Key advantages : Moderate yield, simple workup.

  • Limitations : Use of toxic tin reagents.

Sodium Borohydride-Mediated Reduction

Sodium borohydride offers a milder reducing environment, though yields vary with solvent volume:

  • Low solvent volume : 2.36 mL ethanol, 30°C, 2 hours → 53% yield .

  • High solvent volume : 236 mL ethanol, 10°C, 2 hours → 50% yield .

  • Key insight : Dilution inversely impacts yield, suggesting concentration-dependent reactivity.

Catalytic Hydrogenation with Raney-Ni

A scalable method employs Raney-Ni (0.001 mol) and ammonium formate (0.3 mol) in ethanol (189 mL) at 0°C. After 2 hours at 0°C and 1 hour at 80°C, filtration and concentration yield 93% product .

  • Key advantages : High yield, catalytic efficiency.

  • Limitations : Requires specialized catalyst handling.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCl₃) data consistently show:

  • δ 3.80 (br, 2H, NH₂),

  • δ 6.60–6.89 (m, 3H, aromatic) .
    These signals confirm the amine group and monosubstituted aromatic pattern.

High-Performance Liquid Chromatography (HPLC)

Purity analyses reveal:

  • Iron/acetic acid: 93.2% ,

  • Raney-Ni: 93.2% ,

  • Sodium borohydride: 90.2% .
    Impurities likely derive from incomplete reduction or side reactions.

Comparative Analysis of Methods

MethodReducing AgentSolventTime (h)Yield (%)Purity (%)
Iron/Acetic AcidFe⁰Glacial AcOH189393.2
V-Brite BV-Brite BAcetonitrile/H₂O25686.4
Stannous ChlorideSnCl₂·2H₂OEthanol27983.9
NaBH₄ (Low Solvent)NaBH₄Ethanol25390.0
NaBH₄ (High Solvent)NaBH₄Ethanol25090.2
Raney-Ni/HCOONH₄Raney-Ni/HCOONH₄Ethanol39393.2

Key observations :

  • Iron/Acetic Acid and Raney-Ni methods balance high yield and purity.

  • V-Brite B sacrifices yield for speed.

  • NaBH₄ systems favor purity over efficiency.

Mechanistic Considerations

Nitro group reduction proceeds via intermediate nitroso and hydroxylamine species, with final deoxygenation to the amine. Iron-mediated reductions likely follow a single-electron transfer pathway, whereas catalytic hydrogenation involves surface adsorption on Raney-Ni. Borohydride systems may operate through hydride transfer but require protic solvents for efficacy .

Industrial Scalability and Cost

  • Iron/Acetic Acid : Low-cost reagents ($0.50–1.00/kg for Fe⁰) favor large-scale production.

  • Raney-Ni : Catalyst recycling potential reduces long-term costs.

  • V-Brite B/NH₄ : Higher reagent costs ($50–100/kg) limit scalability .

Properties

IUPAC Name

3-bromo-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRLVWWPRAQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914459
Record name 3-Bromo-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38762-41-3, 96558-78-0
Record name 4-Bromo-2-chloroaniline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038762413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-chloroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-5-CHLOROANILINE
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Synthesis routes and methods

Procedure details

1-bromo-3-chloro-5-nitrobenzene (4.27 g, 18.0 mmol) was dissolved in acetic acid (24.1 mL μl, 18.0 mmol) then zinc dust (11.82 g, 180 mmol) was added. After 4 h the reaction was filtered and concentrated to afford 3-bromo-5-chlorobenzenamine (3.7 g, 99% yield).
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
11.82 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Bromo-5-chloroaniline
3-Bromo-5-chloroaniline
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3-Bromo-5-chloroaniline
3-Bromo-5-chloroaniline

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